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molecular formula C8H6ClNO4 B1359238 5-Chloro-2-methyl-3-nitrobenzoic acid CAS No. 154257-81-5

5-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No. B1359238
M. Wt: 215.59 g/mol
InChI Key: KSLZRIXXMKXDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376422B2

Procedure details

A solution of 5-chloro-2-methylbenzoic acid (9.9 g, 58 mmol) in concentrated H2SO4 (70 ml, 1310 mmol) was cooled to −5° C. in an acetone/ice bath. A mixture of concentrated nitric acid (4.9 ml, 75 mmol) and concentrated H2SO4 (5.0 ml, 94 mmol) was added dropwise to the reaction mixture at −5° C. over 30 minutes. The reaction mixture was stirred at −5° C. for 2 hours before being poured onto ice (150 g) and the precipitate collected by filtration. The precipitate was dissolved in EtOAc (100 ml) and washed with brine (100 ml) before being dried over MgSO4, filtered and concentrated under reduced pressure to give 11.9 g of the title compound as an off-white solid. This material was used without further purification. LC-MS 57%, m/z=214.0/216.0, 1H NMR (500 MHz, Chloroform-d) δ 10.37 (1H, br. s.), 8.19 (1H, d, J=2.21 Hz), 7.91 (1H, d, J=2.21 Hz), 2.67 (2H, s).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].OS(O)(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>>[Cl:1][C:2]1[CH:3]=[C:4]([N+:17]([O-:19])=[O:18])[C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
70 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture at −5° C. over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
before being poured onto ice (150 g)
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in EtOAc (100 ml)
WASH
Type
WASH
Details
washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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